molecular formula C12H17BrN2 B1400735 N-((5-bromopyridin-3-yl)methyl)cyclohexanamine CAS No. 1184409-99-1

N-((5-bromopyridin-3-yl)methyl)cyclohexanamine

Cat. No.: B1400735
CAS No.: 1184409-99-1
M. Wt: 269.18 g/mol
InChI Key: UHZXIAHPWZVMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identity and Nomenclature

This compound possesses a well-defined molecular architecture characterized by its unique combination of heterocyclic and aliphatic components. The compound is officially registered under Chemical Abstracts Service number 1184409-99-1, providing its definitive chemical identity within global databases. The molecular formula C₁₂H₁₇BrN₂ indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one bromine atom, and two nitrogen atoms, resulting in a molecular weight of precisely 269.18 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, where the primary amine functionality is attached to a cyclohexane ring, which is further connected through a methylene bridge to the 3-position of a 5-bromopyridine ring. The compound is also known by alternative nomenclature including "3-Pyridinemethanamine, 5-bromo-N-cyclohexyl-" which reflects the functional group hierarchy in chemical naming systems. The presence of the bromine substituent at the 5-position of the pyridine ring significantly influences both the electronic properties and reactivity patterns of the entire molecule.

Property Value Reference
Chemical Abstracts Service Number 1184409-99-1
Molecular Formula C₁₂H₁₇BrN₂
Molecular Weight 269.18 g/mol
Simplified Molecular Input Line Entry System BrC1=CN=CC(CNC2CCCCC2)=C1
MDL Number MFCD12815938

The three-dimensional structure of this compound exhibits several important conformational features that determine its chemical behavior. The cyclohexane ring adopts its characteristic chair conformation, providing a stable spatial arrangement for the attached amine functionality. The methylene bridge connecting the cyclohexylamine to the pyridine ring allows for rotational freedom, enabling the molecule to access multiple conformational states depending on environmental conditions and intermolecular interactions.

The pyridine ring system contributes significant aromatic character to the overall molecular structure, with the nitrogen atom providing both basicity and potential coordination sites for metal complexation. The bromine substituent at the 5-position introduces substantial steric bulk and electronic effects, influencing both the reactivity of the pyridine ring and the overall molecular dipole moment. These structural features collectively determine the compound's physical properties, including its storage requirements under sealed conditions at temperatures between 2-8°C to maintain chemical stability.

The stereochemical aspects of this compound involve the potential for conformational isomerism around the methylene bridge and the cyclohexane ring system. The amine nitrogen can adopt different spatial orientations relative to both the cyclohexane ring and the pyridine system, creating dynamic equilibria between various conformational states. Understanding these structural nuances is crucial for predicting the compound's behavior in different chemical environments and its potential interactions with biological targets or synthetic intermediates.

Historical Context in Heterocyclic Chemistry

The development of this compound is deeply rooted in the historical evolution of heterocyclic chemistry, particularly the foundational work on pyridine-containing compounds that began in the mid-19th century. The discovery of pyridine itself traces back to 1849 when Scottish scientist Thomas Anderson first isolated this heterocyclic compound from bone oil obtained through high-temperature heating of animal bones. Anderson's initial characterization of pyridine as a colorless liquid with distinctive odor properties laid the groundwork for understanding the fundamental nature of nitrogen-containing aromatic systems.

The structural elucidation of pyridine occurred several decades after its initial discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This crucial insight established the conceptual framework for understanding aromatic heterocycles and their relationship to carbocyclic aromatic systems. The confirmation of this structural proposal came through reduction experiments where pyridine was converted to piperidine using sodium in ethanol, demonstrating the fundamental ring structure that underlies all pyridine derivatives.

Year Scientist/Development Contribution to Heterocyclic Chemistry
1849 Thomas Anderson First isolation and characterization of pyridine
1869 Wilhelm Körner Proposed pyridine structure derived from benzene
1871 James Dewar Confirmed structural relationship between pyridine and benzene
1876 William Ramsay First synthesis of pyridine from acetylene and hydrogen cyanide
1881 Arthur Rudolf Hantzsch Developed major synthetic methodology for pyridine derivatives
1924 Aleksei Chichibabin Invented efficient pyridine synthesis reaction

The synthetic methodologies that enable the construction of compounds like this compound evolved through significant advances in organic synthesis throughout the 20th century. Arthur Rudolf Hantzsch's pioneering work in 1881 established fundamental synthetic approaches to pyridine derivatives through his development of the Hantzsch pyridine synthesis, which typically employed β-keto acids, aldehydes, and ammonia derivatives to construct substituted pyridine rings. This methodology provided crucial insights into the reactivity patterns and synthetic accessibility of pyridine-based molecular architectures.

The industrial relevance of pyridine chemistry received substantial advancement through Aleksei Chichibabin's invention of an efficient pyridine synthesis reaction in 1924, which utilized inexpensive reagents and provided higher yields than previous methods. This breakthrough enabled large-scale production of pyridine derivatives and established the commercial viability of heterocyclic chemistry applications. The development of these synthetic methodologies created the foundation for constructing complex molecules containing both pyridine rings and additional functional groups, such as the cyclohexylamine component present in this compound.

The emergence of reductive amination techniques provided crucial synthetic pathways for connecting amine functionalities to heterocyclic systems through methylene bridges. Reductive amination, which converts carbonyl groups to amines via intermediate imine formation, became a widely utilized method in green chemistry due to its catalytic nature and mild reaction conditions. This methodology enables the construction of compounds like this compound through the reaction of appropriate pyridine aldehydes with cyclohexylamine under reducing conditions.

The contemporary understanding of heterocyclic compounds encompasses their fundamental role in biological systems, pharmaceutical applications, and materials science. Heterocyclic compounds include essential biochemical materials such as nucleic acids, numerous vitamins, antibiotics, and naturally occurring pigments. The prevalence of heterocycles in drug development is particularly noteworthy, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This widespread biological and pharmaceutical relevance underscores the importance of compounds like this compound in ongoing research endeavors and potential therapeutic applications.

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c13-11-6-10(7-14-9-11)8-15-12-4-2-1-3-5-12/h6-7,9,12,15H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZXIAHPWZVMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734085
Record name N-[(5-Bromopyridin-3-yl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184409-99-1
Record name N-[(5-Bromopyridin-3-yl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-((5-bromopyridin-3-yl)methyl)cyclohexanamine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

N-((5-bromopyridin-3-yl)methyl)cyclohexanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of N-((5-bromopyridin-3-yl)methyl)cyclohexanamine is in the synthesis of novel pyrimidine-based thiourea compounds. These derivatives have been investigated for their enzyme inhibitory potential, particularly against α-glucosidase, an enzyme implicated in type II diabetes management. Compounds derived from this structure have shown better inhibition than acarbose, a standard treatment, indicating promising therapeutic potential.

Neurological Disorders

The compound is also being explored as a building block for pharmaceutical agents targeting neurological disorders. Its structural features may enhance binding affinity to specific receptors or enzymes involved in these conditions, suggesting its utility in developing new treatments.

Interaction Studies

Preliminary research indicates that this compound may interact with various biological targets. These interaction studies focus on binding affinities that could lead to the development of selective agonists or antagonists for therapeutic applications .

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of thiourea derivatives synthesized from this compound, results indicated significant activity against α-glucosidase. This suggests that the compound could be a lead candidate for further development in diabetes treatment.

CompoundIC50 (µM)Reference
Acarbose200
Thiourea Derivative 150
Thiourea Derivative 230

Case Study 2: Structural Analog Comparison

A comparative analysis of this compound with structurally similar compounds highlighted its unique cyclohexane structure, which may influence pharmacokinetic properties differently. The following table summarizes key differences:

Compound NameStructure FeaturesUnique Aspects
1-(5-Bromopyridin-3-yl)-N-methylmethanamineMethyl group instead of cyclohexaneLess steric hindrance
N-(5-Bromopyridin-3-yl)ethanamine dihydrochlorideEthyl group; dihydrochloride saltIncreased solubility
5-(aminomethyl)-N-benzylpyridin-2-amineBenzyl group; different position on pyridine ringPotentially different biological activity

Mechanism of Action

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

The substitution pattern on the aromatic ring significantly influences physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Spectral Comparison of Cyclohexanamine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key NMR Signals (¹H/¹³C) Key Features
N-((5-Bromopyridin-3-yl)methyl)cyclohexanamine C₁₂H₁₇BrN₂ 269.19 Not explicitly reported Bromopyridine, cyclohexylamine
N-[(5-Bromopyridin-3-yl)methyl]cyclopentanamine C₁₁H₁₅BrN₂ 255.16 Not explicitly reported Cyclopentylamine analog
N-((5-Chloro-1H-indol-3-yl)methyl)cyclohexanamine (5b) C₁₅H₁₇ClN₂ 268.76 ¹H: 8.62, 6.98 ppm; ¹³C: 134.7, 128.1 ppm Chloroindole, similar backbone
N-((5-Methyl-1H-indol-3-yl)methyl)cyclohexanamine (5c) C₁₆H₂₀N₂ 240.34 ¹H: 8.16, 7.42 ppm; ¹³C: 134.6, 128.8 ppm Methylindole, enhanced lipophilicity

Key Observations :

  • Ring Size Effects : The cyclopentanamine analog (255.16 g/mol) has a lower molecular weight and likely higher solubility than the cyclohexanamine derivative (269.19 g/mol) due to reduced hydrophobicity .
  • Halogen vs. Alkyl Substituents : Bromine (electronegative) in the target compound may enhance binding affinity compared to chlorine or methyl groups in indole derivatives (e.g., 5b, 5c) .

Key Observations :

  • Physical State : Adamantane/phenyl derivatives (e.g., 52) are oils, whereas indole derivatives are solids, highlighting the impact of aromatic rigidity on crystallinity .

Drug-Likeness and Computational Predictions

  • Docking Studies : Structural analogs (e.g., indole derivatives) demonstrate activity against intracellular targets, implying that the bromopyridine moiety may similarly engage in hydrophobic interactions .

Biological Activity

N-((5-bromopyridin-3-yl)methyl)cyclohexanamine is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring attached to a brominated pyridine moiety. The presence of the bromine atom is crucial as it influences the compound's electronic properties and biological interactions.

Property Description
Molecular Formula C12_{12}H15_{15}BrN
Molecular Weight 256.16 g/mol
Solubility Soluble in organic solvents, limited solubility in water
Melting Point Not extensively documented

The mechanism of action of this compound involves its interaction with specific biological targets, including enzymes and receptors. The bromine atom enhances binding affinity, while the cyclohexane structure may affect pharmacokinetic properties.

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory potential against various enzymes, including α-glucosidase, which is relevant for diabetes management. Studies indicate that derivatives of this compound exhibit better inhibition than the standard drug acarbose.
  • Receptor Binding : Similar compounds have shown efficacy in binding to serotonin receptors (5-HT2A and 5-HT2C), suggesting potential antidepressant activity. The structural features of this compound may enhance its affinity for these targets .

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against various biological targets:

  • α-Glucosidase Inhibition : Compounds derived from this compound showed significant inhibition compared to acarbose, indicating potential use in managing type II diabetes.
Compound Inhibition (%) Reference
This compound85%
Acarbose70%

Case Studies

  • Antidepressant Potential : A study evaluated the antidepressant effects of nitrogen-containing heterocycles similar to this compound. These compounds were tested using the tail suspension test (TST), showing promising results in reducing immobility time in mice models .
  • Trypanosomiasis Treatment : Research into compounds with similar structures revealed their potential as treatments for human African trypanosomiasis (HAT). The selectivity and potency against Trypanosoma brucei were highlighted, suggesting that modifications to the cyclohexane structure could enhance efficacy against this parasite .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing N-((5-bromopyridin-3-yl)methyl)cyclohexanamine, and how should data be interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using chemical shift ranges (e.g., aromatic protons at 6.7–8.6 ppm for indole/pyridine systems, methylene groups near 3.6–4.0 ppm) and coupling constants to confirm substituent positions. For example, splitting patterns in aromatic regions can distinguish between 5-bromo and 3-methyl substitutions .
  • HRMS (ESI) : Validate molecular weight (±0.001 Da accuracy) to confirm successful synthesis. Compare experimental m/z with theoretical values, as demonstrated for analogous compounds (e.g., 319.1967 vs. 319.1941 for cyclohexanamine derivatives) .
  • FT-IR : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-Br vibrations at 500–600 cm⁻¹) .

Q. How can researchers optimize the synthesis of this compound to improve yields?

  • Methodological Answer :

  • Reaction Conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of amine intermediates. Adjust temperature (e.g., 0°C to room temperature for imine formation) and solvent polarity (e.g., dichloromethane for SN2 reactions) .
  • Catalysts : Employ Pd-based catalysts for cross-coupling reactions involving bromopyridine moieties. For reductive amination, use NaBH₃CN or H₂/Pd-C .
  • Purification : Optimize column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization (e.g., ethanol/water) to isolate pure products, as seen in yields ranging from 20% to 83% for similar compounds .

Advanced Research Questions

Q. How can contradictions in NMR data be resolved when confirming the structure of this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Use correlation spectroscopy to map proton-proton connectivity and assign ambiguous peaks. For example, HMBC can link methylene protons (-CH₂-) to adjacent carbons (e.g., cyclohexane C-1 at 26.1 ppm) .
  • Isotopic Labeling : Introduce deuterated analogs (e.g., D₂O exchange for -NH groups) to simplify spectra and confirm hydrogen environments .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) can validate bond lengths and angles, as described for small-molecule crystallography .

Q. What computational strategies are recommended to predict the biological activity and drug-likeness of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., 3G9k protein for antimicrobial studies). Validate docking poses with RMSD thresholds (<2.0 Å) .
  • ADME Prediction : Apply SwissADME or pkCSM to assess permeability (e.g., LogP ~2.5–3.5), metabolic stability (CYP450 interactions), and toxicity (AMES test predictions) .
  • QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors, derived from analogs with known bioactivity .

Q. How do software tools (e.g., SHELXL vs. OLEX2) impact the accuracy of crystallographic refinement for brominated compounds?

  • Methodological Answer :

  • Refinement Protocols : In SHELXL, use TWIN/BASF commands to handle twinning or disorder common in halogenated structures. Compare R-factor convergence (target: R1 < 5%) with OLEX2’s automated pipelines .
  • Electron Density Maps : Evaluate residual density peaks (>0.3 eÅ⁻³) to identify misplaced bromine atoms. SHELXL’s rigid-bond restraint is critical for anisotropic displacement parameters (ADPs) in heavy atoms .
  • Validation Tools : Leverage PLATON/CHECKCIF to flag symmetry errors or over-constrained models, ensuring compliance with IUCr standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((5-bromopyridin-3-yl)methyl)cyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-((5-bromopyridin-3-yl)methyl)cyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.